molecular formula C10H18O4 B056870 (1R,2R,3R,6R)-3,6-Diethoxycyclohex-4-ene-1,2-diol CAS No. 120494-26-0

(1R,2R,3R,6R)-3,6-Diethoxycyclohex-4-ene-1,2-diol

Cat. No. B056870
M. Wt: 202.25 g/mol
InChI Key: JDHZECBBPMTZNC-IMSYWVGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R,3R,6R)-3,6-Diethoxycyclohex-4-ene-1,2-diol, commonly known as DECD, is a chemical compound that has been widely used in scientific research. It is a chiral molecule that has two enantiomers, (1R,2R,3R,6R)-DECD and (1S,2S,3S,6S)-DECD, which have different biological activities.

Mechanism Of Action

The mechanism of action of DECD is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of pro-inflammatory cytokines, the scavenging of free radicals, and the modulation of signaling pathways.

Biochemical And Physiological Effects

DECD has been shown to have a variety of biochemical and physiological effects, including but not limited to:
1. Reduction of oxidative stress: DECD has been shown to reduce oxidative stress by scavenging free radicals and increasing antioxidant enzyme activity.
2. Inhibition of inflammation: DECD has been shown to inhibit inflammation by reducing the production of pro-inflammatory cytokines.
3. Improvement of cognitive function: DECD has been shown to improve cognitive function by reducing neuronal damage and improving synaptic plasticity.
4. Induction of apoptosis: DECD has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages And Limitations For Lab Experiments

DECD has several advantages for lab experiments, including its low toxicity, easy synthesis, and wide range of biological activities. However, it also has some limitations, including its low solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for research on DECD, including but not limited to:
1. Development of new synthesis methods: New synthesis methods for DECD could improve its yield and purity.
2. Investigation of its pharmacokinetics: Further studies on the pharmacokinetics of DECD could provide insight into its bioavailability and distribution in the body.
3. Identification of new biological activities: There may be additional biological activities of DECD that have not yet been discovered.
4. Development of new drug delivery systems: New drug delivery systems for DECD could improve its solubility and stability.
Conclusion:
In conclusion, DECD is a chiral molecule that has been widely used in scientific research. It has a variety of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities. While DECD has several advantages for lab experiments, it also has some limitations. Future research on DECD could lead to the development of new synthesis methods, drug delivery systems, and the discovery of new biological activities.

Synthesis Methods

DECD can be synthesized using a variety of methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of cyclohexene with ethylene glycol in the presence of acid catalysts, followed by esterification with ethanol. Microbial fermentation involves the use of microorganisms such as Aspergillus niger to convert cyclohexene to DECD.

Scientific Research Applications

DECD has been used in a wide range of scientific research studies, including but not limited to:
1. Anti-inflammatory activity: DECD has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
2. Antioxidant activity: DECD has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
3. Neuroprotective activity: DECD has been shown to have neuroprotective activity by reducing neuronal damage and improving cognitive function.
4. Anti-cancer activity: DECD has been shown to have anti-cancer activity by inducing apoptosis and inhibiting tumor growth.

properties

CAS RN

120494-26-0

Product Name

(1R,2R,3R,6R)-3,6-Diethoxycyclohex-4-ene-1,2-diol

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

(1R,2R,3R,6R)-3,6-diethoxycyclohex-4-ene-1,2-diol

InChI

InChI=1S/C10H18O4/c1-3-13-7-5-6-8(14-4-2)10(12)9(7)11/h5-12H,3-4H2,1-2H3/t7-,8-,9+,10+/m1/s1

InChI Key

JDHZECBBPMTZNC-IMSYWVGJSA-N

Isomeric SMILES

CCO[C@@H]1C=C[C@H]([C@@H]([C@H]1O)O)OCC

SMILES

CCOC1C=CC(C(C1O)O)OCC

Canonical SMILES

CCOC1C=CC(C(C1O)O)OCC

synonyms

4-Cyclohexene-1,2-diol,3,6-diethoxy-,(1alpha,2bta,3alpha,6bta)-(9CI)

Origin of Product

United States

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